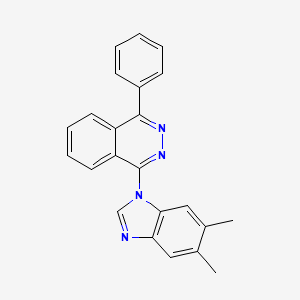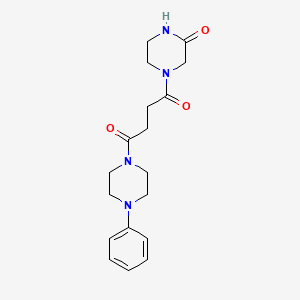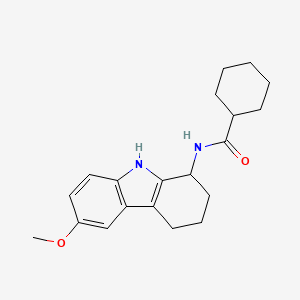![molecular formula C29H32N2O4 B12156871 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 384367-11-7](/img/structure/B12156871.png)
5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- is a complex heterocyclic compound that belongs to the class of pyrazolo-benzoxazines This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to Form Benzoxazine: The pyrazole intermediate is then subjected to cyclization with an appropriate phenol derivative to form the benzoxazine ring. This step often requires the use of a catalyst such as Lewis acids (e.g., aluminum chloride) or Bronsted acids (e.g., sulfuric acid).
Introduction of Substituents: The final step involves the introduction of butoxy, methoxy, and ethoxy groups through nucleophilic substitution reactions. These reactions are typically carried out under mild conditions using alkyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo-benzoxazine derivatives.
Substitution: Formation of substituted pyrazolo-benzoxazine derivatives with various functional groups.
Scientific Research Applications
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in medicinal chemistry.
1,3,5-Triazine-based Pyrazole Derivatives: Explored for their anticancer properties.
Uniqueness
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- stands out due to its unique combination of substituents and fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
384367-11-7 |
|---|---|
Molecular Formula |
C29H32N2O4 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H32N2O4/c1-4-6-17-34-27-16-13-21(18-28(27)32-3)29-31-25(23-9-7-8-10-26(23)35-29)19-24(30-31)20-11-14-22(15-12-20)33-5-2/h7-16,18,25,29H,4-6,17,19H2,1-3H3 |
InChI Key |
LUVPGWMGWQAHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12156798.png)

![4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12156825.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B12156839.png)
![5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one](/img/structure/B12156842.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12156846.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B12156859.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12156864.png)


![2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12156879.png)
![1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12156880.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156886.png)
